molecular formula C13H15N B13095153 2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl- CAS No. 59175-24-5

2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl-

Cat. No.: B13095153
CAS No.: 59175-24-5
M. Wt: 185.26 g/mol
InChI Key: UDEGOTKQFXATBI-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-methyl-2-propen-1-ol with phenyl isocyanate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted azirines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its strained ring structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine: Unique due to its specific substitution pattern and reactivity.

    2-Methyl-2-(2-methylallyl)-2H-azirine: Lacks the phenyl group, leading to different reactivity and applications.

    3-Phenyl-2H-azirine: Similar ring structure but different substitution, affecting its chemical behavior.

Uniqueness

2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine is unique due to its combination of a strained azirine ring and specific substituents, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and other fields.

Properties

CAS No.

59175-24-5

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-methyl-2-(2-methylprop-2-enyl)-3-phenylazirine

InChI

InChI=1S/C13H15N/c1-10(2)9-13(3)12(14-13)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

UDEGOTKQFXATBI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(C(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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